molecular formula C13H13BrN2S B2630820 1-allyl-5-(4-bromophenyl)-2-(methylthio)-1H-imidazole CAS No. 1207011-46-8

1-allyl-5-(4-bromophenyl)-2-(methylthio)-1H-imidazole

Cat. No.: B2630820
CAS No.: 1207011-46-8
M. Wt: 309.23
InChI Key: LPEDFKOYRXTYAN-UHFFFAOYSA-N
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Description

1-allyl-5-(4-bromophenyl)-2-(methylthio)-1H-imidazole is a synthetic imidazole derivative designed for advanced research in medicinal chemistry and drug discovery. The compound's structure incorporates key features recognized for their broad therapeutic potential, making it a valuable building block for developing novel bioactive molecules . The imidazole ring is a privileged scaffold in medicinal agents, known for its ability to engage in various non-covalent interactions, such as coordination bonds, hydrogen bonding, and π-π stacking, which are critical for binding to biological targets . This molecular framework is found in a wide array of approved drugs and is the subject of ongoing research for its anticancer, antibacterial, antifungal, and anti-inflammatory properties . The specific substitution pattern on this compound—featuring a 4-bromophenyl group and a methylthio ether—offers opportunities to fine-tune the molecule's electronic properties, lipophilicity, and overall binding affinity. The allyl substituent on the nitrogen atom presents a potential handle for further chemical modification through click chemistry or other synthetic transformations, enabling researchers to create diverse libraries for structure-activity relationship (SAR) studies. This reagent is intended for use in constructing supramolecular complexes and investigating new pharmacological agents. Its structure suggests potential for exploration as a precursor in the development of metal-based supramolecular complexes, which can exhibit unique mechanisms of action, including the potential to overcome drug resistance . Researchers can utilize this compound to probe biological systems and develop new diagnostic agents or pathological probes.

Properties

IUPAC Name

5-(4-bromophenyl)-2-methylsulfanyl-1-prop-2-enylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2S/c1-3-8-16-12(9-15-13(16)17-2)10-4-6-11(14)7-5-10/h3-7,9H,1,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEDFKOYRXTYAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(N1CC=C)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Allyl-5-(4-bromophenyl)-2-(methylthio)-1H-imidazole is a synthetic organic compound belonging to the imidazole class, characterized by its unique structural features and potential biological activities. Its molecular formula is C13H13BrN2SC_{13}H_{13}BrN_{2}S with a molecular weight of 309.23 g/mol. This compound has gained attention for its promising applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial activity. The presence of the bromophenyl and methylthio groups enhances the compound's ability to interact with biological targets, potentially leading to inhibition of microbial growth. Studies have shown that similar compounds can effectively inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Imidazole derivatives have been investigated for their ability to induce apoptosis and inhibit cancer cell proliferation. For example, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and kidney (HEK 293) cancer cells. The mechanism often involves the inhibition of specific enzymes such as topoisomerase and cyclin-dependent kinases .

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of imidazole derivatives, one compound demonstrated an IC50 value of 0.75 µM against MCF-7 cells, significantly outperforming conventional chemotherapeutics like Doxorubicin . This suggests that this compound may possess similar or enhanced anticancer properties.

The biological activity of this compound is largely attributed to its ability to bind to specific molecular targets within cells. The imidazole ring allows for interactions with various enzymes and receptors, modulating their activity and influencing cellular pathways. For instance, the compound may inhibit enzyme activities by occupying active sites, thereby altering signaling cascades crucial for cell survival and proliferation .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally related compounds is useful:

Compound NameStructural FeaturesNotable Biological Activity
1-Allyl-4-(2-bromophenyl)-1H-imidazol-5-amineImidazole ring with bromine substitutionAntimicrobial and anticancer properties
5-(4-bromophenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazoleMethylthio group enhances binding affinityInvestigated for enzyme inhibition
2-Hydroxy-5-nitrobenzyl bromideHydroxy and nitro groups presentUnique reactivity but less studied for biological activity

This table illustrates how variations in substituents can influence both chemical behavior and biological activity, highlighting the significance of the bromophenyl and methylthio groups in enhancing the efficacy of this compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Positioning on the Imidazole Core

The position of substituents on the imidazole ring critically impacts physicochemical and biological properties:

  • 1-(4-Bromophenyl)-1H-imidazole (1BBI) : Lacks the allyl and methylthio groups but exhibits room-temperature phosphorescence (RTP) due to trace impurities. Its RTP quantum yield (QY) is significantly enhanced when mixed with isomers like 4BBI (74.2% QY) .
  • 4-(4-Bromophenyl)-1H-imidazole (4BBI) : Positional isomerism at the 4-bromophenyl group alters electronic conjugation, improving RTP efficiency compared to 1BBI .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Notable Properties/Activities Reference
1-Allyl-5-(4-bromophenyl)-2-(methylthio)-1H-imidazole C₁₂H₁₁BrN₂S 1-Allyl, 5-(4-BrPh), 2-(SCH₃) Biochemical intermediate
1BBI C₉H₇BrN₂ 1-(4-BrPh) RTP with trace impurities
4BBI C₉H₇BrN₂ 4-(4-BrPh) RTP QY = 74.2% (with 1BBI)
Compound 31 C₁₇H₁₄BrN₃ 1-Methyl-4-Ph, 4-(4-BrPh) IMPDH inhibition fragment
4c (Trimethoxyphenyl derivative) C₂₀H₂₂N₂O₃S 1-(3′,4′,5′-OCH₃Ph), 2-(SCH₃Ph) Anticancer activity (mp 158–160°C)
2-(Benzylsulfanyl)-5-(4-BrPh)-1-[4-CF₃OPh]-1H-imidazole C₂₃H₁₆BrF₃N₂OS 2-(Benzylsulfanyl), 5-(4-BrPh) High molecular weight (487.3 g/mol)

Key Research Findings and Implications

Luminescence Properties : Bromophenylimidazoles like 1BBI and 4BBI demonstrate that substituent position and trace impurities significantly affect RTP efficiency. The target compound’s allyl and methylthio groups likely suppress luminescence but may enhance other functionalities .

Enzyme Inhibition Potential: Structural analogs with methylthio or bromophenyl groups show promise in targeting enzymes like IMPDH. The target compound’s allyl group could optimize binding in hydrophobic pockets .

Synthetic Flexibility : The imidazole core permits diverse functionalization, enabling tailored physicochemical properties for specific applications (e.g., drug design or materials science) .

Q & A

Q. How do structural modifications at the allyl or bromophenyl groups affect physicochemical properties?

  • Methodological Answer :
  • Log P Studies : Replace allyl with bulkier groups (e.g., benzyl) to assess hydrophobicity via HPLC retention times .
  • Solubility : Bromophenyl-to-fluorophenyl substitution increases polarity, measured by shake-flask method in PBS (pH 7.4) .

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